2-(5,7-Difluoroquinolin-6-yl)acetic acid
Description
2-(5,7-Difluoroquinolin-6-yl)acetic acid is a fluorinated quinoline derivative featuring a quinoline core substituted with fluorine atoms at positions 5 and 7, and an acetic acid moiety at position 4. This structure combines the aromatic heterocyclic properties of quinoline with the electronic effects of fluorine substituents and the reactive carboxylic acid group. The fluorine atoms enhance the compound's lipophilicity and metabolic stability, while the acetic acid group improves solubility and facilitates conjugation in drug development .
Properties
IUPAC Name |
2-(5,7-difluoroquinolin-6-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2/c12-8-5-9-6(2-1-3-14-9)11(13)7(8)4-10(15)16/h1-3,5H,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRGDCKCWSNZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-Difluoroquinolin-6-yl)acetic acid typically involves the introduction of fluorine atoms into the quinoline ring. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline ring. This can be achieved through reactions with fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
2-(5,7-Difluoroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atoms.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5,7-Difluoroquinolin-6-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the fluorine atoms which can enhance binding affinity.
Medicine: Explored for its antibacterial and antiviral properties, similar to other fluorinated quinolines.
Industry: Utilized in the development of new materials, including liquid crystals and dyes
Mechanism of Action
The mechanism of action of 2-(5,7-Difluoroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application, but the presence of fluorine generally increases the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and functional attributes of 2-(5,7-Difluoroquinolin-6-yl)acetic acid with related quinoline derivatives:
*Estimated based on analogous structures.
Key Observations:
- Fluorine vs. Chlorine Substituents: The 5,7-difluoro substitution in the target compound increases electronegativity and lipophilicity compared to chlorine-containing analogs like (6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid. Fluorine’s smaller atomic radius also minimizes steric hindrance, enhancing binding affinity in biological targets .
- Ester vs. Carboxylic Acid Derivatives: Esterified analogs (e.g., methyl or ethyl esters) exhibit higher volatility and lower solubility in aqueous media compared to the carboxylic acid form. Hydrolysis of esters to the acid form is often required for pharmacological activity .
- Substituent Positioning: The 2,4-dimethyl and ether-linked acetic acid in 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid reduces reactivity compared to the direct acetic acid attachment in the target compound .
Physical and Chemical Properties
- Solubility: The carboxylic acid group in this compound enhances water solubility relative to its ester derivatives, which are more lipid-soluble. This property is critical for bioavailability in drug formulations .
- Acidity: The pKa of the acetic acid moiety is influenced by the electron-withdrawing fluorine atoms, likely lowering it compared to non-fluorinated analogs. For reference, acetic acid has a pKa of ~4.8, but fluorination may reduce this to ~2–3, enhancing ionization in physiological conditions .
Biological Activity
2-(5,7-Difluoroquinolin-6-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of fluorine atoms on the quinoline moiety, may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 1022091-46-8
- Molecular Formula : C10H7F2NO2
The mechanism of action for this compound involves several pathways:
- Inhibition of Protein Kinases : The compound has shown potential as a protein tyrosine kinase inhibitor, which is critical in regulating cell proliferation and survival. This inhibition can lead to decreased tumor growth in cancer models .
- Anti-inflammatory Activity : It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its use in treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development in infectious disease therapies.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| Protein Kinase Inhibition | Reduced cell proliferation in cancer cells | |
| Anti-inflammatory | Decreased levels of TNF-α and IL-6 | |
| Antimicrobial | Effective against bacterial strains |
Case Studies
-
Cancer Research :
A study explored the effects of this compound on A431 human epidermoid carcinoma cells. The results indicated that treatment with the compound led to significant inhibition of cell growth and induced apoptosis through activation of caspase pathways . -
Inflammatory Models :
In a murine model of inflammation, administration of this compound resulted in a marked reduction in paw swelling and inflammatory cytokine levels compared to control groups. This suggests its potential application in treating conditions like rheumatoid arthritis . -
Antibacterial Activity :
The compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) that indicates promising antibacterial properties, warranting further investigation into its mechanism and potential clinical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
